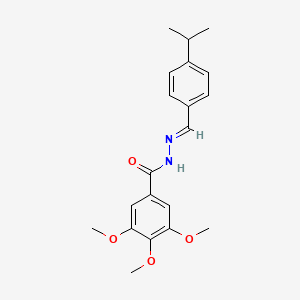

(E)-N'-(4-isopropylbenzylidene)-3,4,5-trimethoxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, single crystals of a related compound, (E)-N’-(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate, were grown by the slow evaporation solution growth technique from ethanol at room temperature .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, the crystals of (E)-N’-(4-isopropylbenzylidene)furan-2-carbohydrazide monohydrate belong to the orthorhombic system with noncentrosymmetric space group P212121 .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the absorption maximum of (E)-N’-(4-isopropylbenzylidene)nicotinohydrazide in an aqueous solution was red-shifted compared to that of the reactant molecules .Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to (E)-N'-(4-isopropylbenzylidene)-3,4,5-trimethoxybenzohydrazide have been synthesized and characterized, demonstrating significant interest in their structural properties and potential applications. For instance, a study focused on the synthesis, structural, molecular docking, and spectroscopic studies of a closely related compound, providing detailed insights into its properties and interactions (Karrouchi et al., 2021). This research highlights the potential for similar compounds to be used in applications requiring specific structural and electronic characteristics.

Antimicrobial and Antioxidant Activities

Some derivatives of benzylidene-3,4,5-trimethoxybenzohydrazides have demonstrated potent antimicrobial and antioxidant activities. A study by Malhotra et al. (2012) synthesized and characterized a series of (E)-N'-(substituted benzylidene)isonicotinohydrazide derivatives, revealing their antimicrobial potency and significant hydrogen peroxide scavenging activity, suggesting potential applications in addressing microbial infections and oxidative stress (Malhotra, Sharma, & Deep, 2012).

Corrosion Inhibition

Research has also explored the use of structurally related compounds as corrosion inhibitors. For example, an aromatic hydrazide derivative was studied for its ability to inhibit corrosion of mild steel in hydrochloric acid, showing that such compounds can effectively protect metals from corrosion, indicating potential industrial applications (Kumari, Shetty, & Rao, 2017).

Molecular Docking and Theoretical Studies

Molecular docking and theoretical studies of related compounds have been conducted to explore their potential as therapeutic agents. For instance, Karrouchi et al. (2021) performed molecular docking studies to evaluate the anti-diabetic potential of synthesized compounds, suggesting that similar methodologies could be applied to this compound to explore its therapeutic applications (Karrouchi et al., 2021).

Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as materials chemistry, optoelectronics, and solar energy conversions could be explored .

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-13(2)15-8-6-14(7-9-15)12-21-22-20(23)16-10-17(24-3)19(26-5)18(11-16)25-4/h6-13H,1-5H3,(H,22,23)/b21-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGPNGZJGMPDEL-CIAFOILYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-hydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2590106.png)

![Methyl 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetate](/img/structure/B2590115.png)

![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2590120.png)

![(4-(3-Chlorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2590124.png)

![6-(Methylthio)benzimidazo[1,2-c]quinazoline](/img/structure/B2590127.png)

![N-(2-fluorobenzyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2590128.png)

![Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate](/img/structure/B2590129.png)